molecular formula C21H23N5O2 B6103876 N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B6103876
M. Wt: 377.4 g/mol
InChI Key: VEIPOAJFRMGGKC-UHFFFAOYSA-N
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Description

N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic small molecule featuring a β-carboline core fused with a pyridine-containing side chain. The β-carboline scaffold is known for its diverse pharmacological activities, including interactions with serotonin receptors and monoamine oxidases . The compound’s structure integrates a carboxamide linkage to a 3-oxo-propyl chain substituted with a pyridin-4-ylmethyl amino group.

Properties

IUPAC Name

N-[3-oxo-3-(pyridin-4-ylmethylamino)propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c27-20(24-13-15-5-9-22-10-6-15)7-11-23-21(28)26-12-8-17-16-3-1-2-4-18(16)25-19(17)14-26/h1-6,9-10,25H,7-8,11-14H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIPOAJFRMGGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the beta-carboline core, followed by the introduction of the pyridin-4-ylmethyl group and the carboxamide functionality. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted beta-carboline compounds.

Scientific Research Applications

N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{3-oxo-3-[(pyridin-4-ylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways within the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core scaffold variations and substituent modifications. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Source
Target Compound β-carboline Pyridin-4-ylmethyl amino, 3-oxo-propyl Not reported Not explicitly stated
Compound 67 (J. Med. Chem. 2007) 1,4-dihydro-[1,5]-naphthyridine Adamantyl, pentyl 422 Not specified (synthetic focus)
Motesanib (Pharmacopeial Forum 2007) Pyridine Pyridin-4-ylmethyl amino, indole-linked 373.50 Antiangiogenic (AMG 706)
Patent Derivatives (EP 2023) Variable (Formula I) Heterocyclyl-C1-8alkyl-amino (e.g., thienyl, pyridin-2-yl) Variable Not specified (structural claims)

Key Findings:

Core Scaffold Differences :

  • The β-carboline core in the target compound distinguishes it from naphthyridine (Compound 67) and pyridine (Motesanib) derivatives. β-carbolines exhibit planar aromatic systems that facilitate intercalation and receptor binding, whereas naphthyridines and pyridines may prioritize kinase inhibition (e.g., Motesanib’s antiangiogenic activity via VEGF targeting) .

However, the β-carboline core may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to Motesanib’s indole-pyridine hybrid .

Synthetic Methodologies :

  • Compound 67 and the target compound share carboxamide synthesis strategies, including TLC purification and LC-MS characterization . This suggests scalable routes for analogous β-carboline derivatives.

Biological Activity Trends: Motesanib’s antiangiogenic activity (CAS-453562-69-1) underscores the therapeutic relevance of pyridin-4-ylmethyl amino motifs in oncology, though the β-carboline variant’s efficacy remains unverified . Adamantyl-substituted naphthyridines (e.g., Compound 67) prioritize lipophilic bulk, which may enhance membrane permeability but reduce solubility compared to the target compound’s pyridine side chain .

Research Implications

  • SAR Insights : The pyridin-4-ylmethyl group’s orientation may optimize hydrogen bonding in kinase binding pockets, as seen in Motesanib . β-carboline derivatives could expand this to CNS targets.
  • Synthetic Feasibility : Shared methodologies (e.g., TLC purification) support rapid analog development .
  • Knowledge Gaps: Biological data for the target compound are absent in the evidence; future studies should assess kinase inhibition, cytotoxicity, and pharmacokinetics.

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